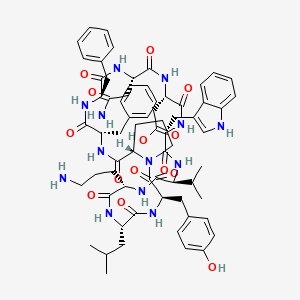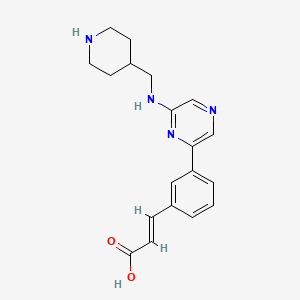
Pim-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pim-IN-2 is a small molecule inhibitor targeting Pim kinases, which are a family of serine/threonine protein kinases. Pim kinases, including Pim-1, Pim-2, and Pim-3, play crucial roles in cellular processes such as proliferation, survival, and metabolism. These kinases are often overexpressed in various cancers, making them attractive targets for therapeutic intervention .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pim-IN-2 typically involves a series of organic reactions, including nucleophilic aromatic substitution and cyclization reactions. The starting materials and reagents used in these reactions are carefully selected to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring compliance with safety and environmental regulations. The process includes large-scale reactors, purification systems, and quality control measures to produce this compound in bulk quantities suitable for clinical and research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Pim-IN-2 undergoes various chemical reactions, including:
Oxidation: Conversion of this compound to its oxidized form using oxidizing agents.
Reduction: Reduction of this compound to its reduced form using reducing agents.
Substitution: Substitution reactions where functional groups on this compound are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms with different functional groups .
Applications De Recherche Scientifique
Pim-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving Pim kinases.
Biology: Investigated for its role in regulating cell proliferation, apoptosis, and metabolism.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases where Pim kinases are implicated.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting Pim kinases .
Mécanisme D'action
Pim-IN-2 exerts its effects by inhibiting the activity of Pim kinases. It binds to the ATP-binding site of these kinases, preventing their phosphorylation activity. This inhibition disrupts the downstream signaling pathways involved in cell survival, proliferation, and metabolism. The molecular targets of this compound include various substrates of Pim kinases, such as transcription factors and cell cycle regulators .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pim-1 Inhibitors: Compounds specifically targeting Pim-1 kinase.
Pim-2 Inhibitors: Compounds specifically targeting Pim-2 kinase.
Pim-3 Inhibitors: Compounds specifically targeting Pim-3 kinase.
Uniqueness of Pim-IN-2
This compound is unique in its ability to inhibit multiple Pim kinase isoforms (Pim-1, Pim-2, and Pim-3) with high potency and selectivity. This broad-spectrum inhibition makes it a valuable tool for studying the collective roles of Pim kinases in various biological processes and diseases .
Propriétés
Formule moléculaire |
C19H22N4O2 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(E)-3-[3-[6-(piperidin-4-ylmethylamino)pyrazin-2-yl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C19H22N4O2/c24-19(25)5-4-14-2-1-3-16(10-14)17-12-21-13-18(23-17)22-11-15-6-8-20-9-7-15/h1-5,10,12-13,15,20H,6-9,11H2,(H,22,23)(H,24,25)/b5-4+ |
Clé InChI |
VFRBPRMMXAEXSM-SNAWJCMRSA-N |
SMILES isomérique |
C1CNCCC1CNC2=NC(=CN=C2)C3=CC=CC(=C3)/C=C/C(=O)O |
SMILES canonique |
C1CNCCC1CNC2=NC(=CN=C2)C3=CC=CC(=C3)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




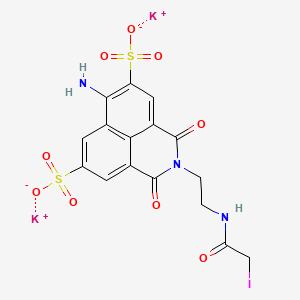
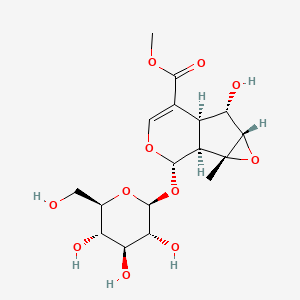
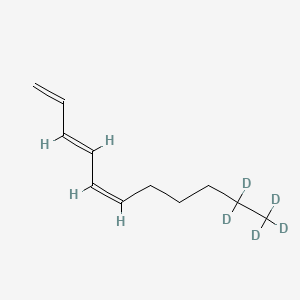
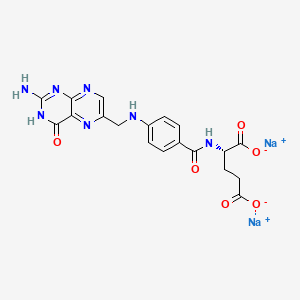
![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B15135959.png)
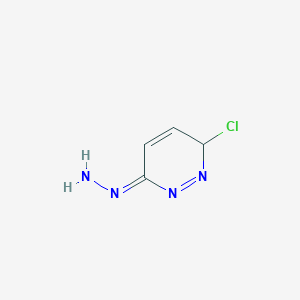
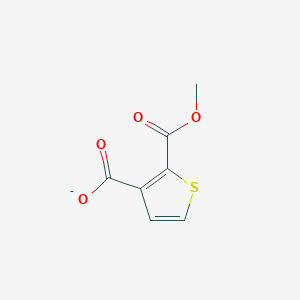
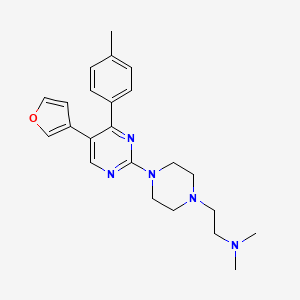

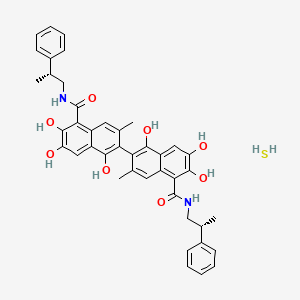
![(2S)-2-[[(1S)-5-[3-[4-[8-[4-[bis[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]amino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]-N-[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]anilino]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B15135974.png)
